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Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882 Get Quote

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and spectroscopic characterization of 2-Nonanamine, tailored for

researchers, scientists, and drug development professionals.

Chemical Structure and Formula
2-Nonanamine is a primary amine with a nine-carbon aliphatic chain. The amine group is

located on the second carbon atom, making it a chiral molecule.

Molecular Formula: C₉H₂₁N[1]

IUPAC Name: Nonan-2-amine[1]

Synonyms: 2-Aminononane, 2-Nonylamine[1]

Chirality: The presence of a stereocenter at the C2 position gives rise to two enantiomers:

(R)-2-Nonanamine and (S)-2-Nonanamine.

The chemical structure of 2-Nonanamine is depicted below:

Physicochemical Properties
The following tables summarize the key physicochemical properties of 2-Nonanamine.

Table 1: General Properties
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Property Value Reference

Molecular Weight 143.27 g/mol [1][2]

CAS Number 13205-58-8 (racemate) [1][3]

74069-74-2 ((R)-enantiomer) [2][4][5]

Canonical SMILES CCCCCCC(C)N [1]

InChI

InChI=1S/C9H21N/c1-3-4-5-6-

7-8-9(2)10/h9H,3-8,10H2,1-

2H3

[2]

InChIKey
ALXIFCUEJWCQQL-

UHFFFAOYSA-N
[1]

Table 2: Physical Properties

Property Value Reference

Boiling Point 191.02 °C at 760 mmHg [1]

73 °C at 19 mmHg [4]

Melting Point < -20 °C [4]

Density 0.791 g/cm³ [1]

0.782 g/cm³ [4]

Refractive Index 1.4271 [1][4]

Vapor Pressure 0.526 mmHg at 25°C [1]

Flash Point 69.84 °C [1]

pKa 11.10 ± 0.35 (Predicted) [1]

logP 3.39 [1]

Synthesis of 2-Nonanamine
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A common and high-yield method for the synthesis of 2-Nonanamine is the reductive

amination of 2-Nonanone.[1]

This protocol outlines a general procedure for the synthesis of 2-Nonanamine from 2-

Nonanone.

Materials:

2-Nonanone

Ammonia (in methanol)

Hydrogen gas

Raney Nickel or Palladium on Carbon (catalyst)

Methanol (solvent)

Anhydrous sodium sulfate

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Hydrogenation apparatus

Procedure:

In a suitable reaction vessel, dissolve 2-Nonanone in methanol.

Add a solution of ammonia in methanol to the reaction mixture.

Introduce the hydrogenation catalyst (e.g., Raney Nickel).

Pressurize the reaction vessel with hydrogen gas to the desired pressure.

Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete (monitored by TLC or GC).

Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture

to remove the catalyst.
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Remove the solvent from the filtrate under reduced pressure.

The crude product can be purified by distillation under reduced pressure.

Dry the purified product over anhydrous sodium sulfate.

The following diagram illustrates the workflow for the synthesis of 2-Nonanamine.
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Synthesis Workflow of 2-Nonanamine
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Caption: Workflow for the synthesis of 2-Nonanamine via reductive amination.
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The signaling pathway for the synthesis is a direct conversion and can be represented as

follows:

Synthesis of 2-Nonanamine

2-Nonanone

2-Nonanamine

NH₃, H₂, Catalyst
(e.g., Raney Ni)

Click to download full resolution via product page

Caption: Reductive amination of 2-Nonanone to 2-Nonanamine.

Spectroscopic Data
Experimental spectroscopic data for 2-Nonanamine is not readily available in public

databases. The following sections provide predicted spectroscopic data based on its structure

and comparison with analogous compounds.

Table 3: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-NH₂ 1.1 - 1.6 Broad Singlet 2H

-CH(NH₂)- 2.6 - 2.8 Sextet 1H

-CH₂- (C3) 1.2 - 1.5 Multiplet 2H

-CH₂- (C4-C8) 1.2 - 1.4 Multiplet 10H

-CH₃ (C1) 1.0 - 1.2 Doublet 3H

-CH₃ (C9) 0.8 - 0.9 Triplet 3H
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Note: The chemical shift of the -NH₂ protons is concentration and temperature-dependent and

will disappear upon D₂O exchange.

Table 4: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm)

C2 49 - 51

C3 39 - 41

C1 23 - 25

C4 29 - 31

C7 31 - 33

C5 25 - 27

C6 22 - 24

C8 13 - 15

C9 13 - 15

Table 5: Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3300 - 3500 Medium, Broad

C-H Stretch (aliphatic) 2850 - 2960 Strong

N-H Bend (scissoring) 1590 - 1650 Medium

C-N Stretch 1000 - 1250 Medium

The following are generalized protocols for the spectroscopic analysis of 2-Nonanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 10-20 mg of 2-Nonanamine in 0.6-0.8 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical

parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required compared to ¹H NMR.

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy:

Sample Preparation: A thin film of neat liquid 2-Nonanamine can be prepared between two

salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-

600 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of 2-Nonanamine into the mass

spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray

ionization - ESI).

Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak

and the characteristic fragmentation pattern.

Data Analysis: Analyze the fragmentation pattern to confirm the structure of the molecule. A

key fragment would be the loss of a heptyl radical to give a peak at m/z 44.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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